molecular formula C13H29N B1205229 N-Methyldodecylamine CAS No. 7311-30-0

N-Methyldodecylamine

Cat. No. B1205229
CAS RN: 7311-30-0
M. Wt: 199.38 g/mol
InChI Key: OMEMQVZNTDHENJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylated and N-alkylated amines, including compounds similar to N-Methyldodecylamine, can be achieved through reductive amination processes. One notable method involves using cobalt oxide nanoparticles as a catalyst, which facilitates the selective synthesis of N-methylated and N-alkylated amines from readily available nitroarenes or amines and aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Molecular Structure Analysis

Research on similar N-methylated amines, such as N-methyldisilylamine, provides insights into the molecular structure of N-Methyldodecylamine. For example, the molecular structure of N-methyldisilylamine was determined using electron diffraction, revealing coplanar heavy atoms and specific bond lengths that could be analogous in N-Methyldodecylamine (Glidewell et al., 1969).

Chemical Reactions and Properties

N-Methylated amines, including those similar to N-Methyldodecylamine, can participate in various chemical reactions, serving as intermediates in the production of other compounds. For instance, N-methyl carbamoylimidazole, derived from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl, showcases reactivity as a methyl isocyanate substitute, reacting with nucleophiles like amines and alcohols to produce N-methylureas and carbamates (Duspara et al., 2012).

Physical Properties Analysis

The physical properties of N-Methyldodecylamine can be inferred from studies on similar compounds. For example, N-methylated phosphatidylethanolamines exhibit distinct physical properties in aqueous dispersions, which can inform the understanding of N-Methyldodecylamine's behavior in solution (Gagne et al., 1985).

Chemical Properties Analysis

The chemical properties of N-Methyldodecylamine can be related to its reactivity and interaction with other compounds. Studies on similar N-methylated amines demonstrate various reactivities, such as the N-methylation of amines using CO2, highlighting the versatile chemical behavior that N-Methyldodecylamine may also exhibit (Santoro et al., 2015).

Scientific Research Applications

1. Hair-Care Product Contamination

N-Nitroso-N-methyldodecylamine has been detected in several hair-care products, specifically those formulated with N,N-dimethyldodecylamine oxide. This compound is known to cause urinary bladder tumors in experimental animals (Hecht, Morrison, & Wenninger, 1982).

2. Antimicrobial Activity

N,N-Dimethyl-1-methyldodecylamine oxide exhibits antimicrobial properties, inhibiting the growth of bacteria, yeast, and filamentous fungi. It also induces lysis of protoplasts from Saccharomyces cerevisiae and human erythrocytes, likely due to changes in cell membrane organization and function (Takácsová & Šubík, 2008).

3. Chemical Synthesis

N-Methyl- and N-alkylamines, including N-methyldodecylamine, are important in academic research and industrial production. A study discusses a cost-efficient protocol for synthesizing these amines using cobalt oxide nanoparticles in a reductive amination process. This method is relevant for synthesizing various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

4. Skin Penetration from Cosmetic Products

Research on the percutaneous penetration of N-nitroso-N-methyldodecylamine through human skin in vitro has shown that it can penetrate the skin, albeit at a low rate. The extent of absorption is influenced by the vehicle of application and whether the product is a rinse-off or leave-on formulation (Walters et al., 1997).

5. Presence in Household Products

N-Nitroso-N-methyldodecylamine has also been found in household dishwashing liquids and surface cleaners. The study indicates that products formulated with N,N-dimethyldodecylamine-N-oxide, a surfactant ingredient, tend to contain this compound (Morrison & Hecht, 1982).

6. N-Nitrosamine Contamination in Cosmetics and Cleaning Products

Long-chain N-nitroso-N-methylalkylamines, including N-nitroso-N-methyldodecylamine, have been detected in various cosmetic and cleaning emulsions. The study provides a method for determining these compounds in commercial products (Kamp & Eisenbrand, 1991).

7. DNA Methylation in Excision-Repair Synthesis

A study investigating DNA methylation in human fibroblasts showed that methylation in repair patches is slow and incomplete, which may lead to heritable loss of methylation at some sites. This study provides insights into the role of compounds like N-methyl-N-nitrosourea in DNA damage and repair (Kastan, Gowans, & Lieberman, 1982).

8. Genotoxicity Studies

N-Nitrosodiethylamine, a related compound, has been studied for its genotoxic effects in primary rat hepatocytes. This research sheds light on the cytotoxic and genotoxic effects of nitrosamines, which are structurally related to N-methyldodecylamine (Aiub et al., 2011).

Safety and Hazards

N-Methyldodecylamine is classified as a skin corrosive and eye damage category 1B . It causes severe skin burns and eye damage . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for N-Methyldodecylamine are not mentioned in the available resources, it’s worth noting that it may be used for the preparation of N,N,N,N,N,N-trimethyldodecylammonium bromide , indicating potential applications in the synthesis of other compounds.

properties

IUPAC Name

N-methyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEMQVZNTDHENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2292-50-4 (hydrochloride)
Record name N-Methyldodecylamine
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DSSTOX Substance ID

DTXSID90223387
Record name N-Methyldodecylamine
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldodecylamine

CAS RN

7311-30-0
Record name N-Methyl-1-dodecanamine
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Record name N-Methyldodecylamine
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Record name 1-Dodecanamine, N-methyl-
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Record name N-Methyldodecylamine
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Record name N-methyldodecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the bioconcentration properties of N-Methyldodecylamine?

A1: N-Methyldodecylamine (S12) exhibits bioconcentration potential in aquatic organisms. Studies using rainbow trout cell lines (RTL-W1 and RTgill-W1) have demonstrated that S12 accumulates in these cells. The bioconcentration factor (BCF) observed in these in vitro studies was within a factor of 3.5 compared to BCF values reported from in vivo studies. [] This suggests that cell-based assays could be a valuable tool for preliminary assessment of bioconcentration potential for cationic surfactants like S12. []

Q2: How does the structure of N-Methyldodecylamine influence its bioconcentration potential?

A2: The bioconcentration of N-Methyldodecylamine is influenced by its alkyl chain length and its membrane lipid-water partitioning coefficient (DMLW). [] Longer alkyl chains and higher DMLW values generally correlate with greater accumulation within cells. This is because these characteristics enhance the surfactant's affinity for lipid-rich environments, such as cell membranes. []

Q3: Can N-Methyldodecylamine be synthesized catalytically?

A4: Yes, N-Methyldodecylamine can be selectively synthesized through the reductive amination of Methyl dodecanoate. This reaction utilizes ammonia (NH3) and hydrogen (H2) in a continuous fixed-bed reactor at specific temperature and pressure conditions (5 MPa and 523 K). [] Copper-based catalysts, particularly those promoted with chromium or cobalt and supported on titanium dioxide (TiO2) or aluminum oxide (Al2O3), have proven effective in this process. [] The addition of methanol to the reaction mixture further enhances the selectivity towards N-Methyldodecylamine formation. []

Q4: What are the environmental implications of N-Methyldodecylamine use?

A5: As a cationic surfactant, N-Methyldodecylamine raises concerns about its potential impact on the aquatic environment. Its bioconcentration potential, as evidenced by studies on fish cell lines, highlights the possibility of its accumulation in aquatic organisms. [] Further research is necessary to determine its long-term effects on aquatic ecosystems and to develop strategies for mitigating any negative impacts.

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